molecular formula C15H17BrO3 B1613058 cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-38-2

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1613058
M. Wt: 325.2 g/mol
InChI Key: HXMGBTCEMUDHJI-ZWNOBZJWSA-N
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Description

“Cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735275-14-6 . It has a molecular weight of 325.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17BrO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.2 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Catalytic Systems and Synthetic Applications

A significant application of related cyclohexane derivatives involves their role in catalytic systems. For example, cis-1,2-Cyclohexanediol, a compound structurally similar to the one , has demonstrated efficiency as a versatile bidentate O-donor ligand. This ligand facilitates highly active Cu-catalyzed cross-coupling reactions, enabling the mild and efficient stereo- and regiospecific synthesis of biologically important vinyl sulfides, with yields typically between 75-98%. This catalyst system is noted for its versatility, simplicity, and high level of functional group tolerance, making it a valuable tool in the synthesis of a wide range of sulfides (Kabir et al., 2010).

Analytical Methodologies

Another pivotal application is in the development of analytical methods for detecting metabolites in human urine. Research conducted on pyrethroid metabolites, which are structurally related to the cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, has led to the creation of a method for determining these compounds in urine samples. This method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, showcasing the chemical's relevance in environmental health and safety assessments (Arrebola et al., 1999).

Environmental Microbiology

In environmental microbiology, the derivative cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid has been identified as a metabolite in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria. This discovery has implications for understanding the biodegradation processes of aromatic compounds in anaerobic environments. The conversion of the CoA esters of this compound's isomers confirms its role as a true intermediate in naphthalene degradation, highlighting the chemical's importance in microbial metabolism and environmental remediation (Weyrauch et al., 2017).

Medicinal Chemistry

Furthermore, cyclohexane derivatives have been explored for their potential in medicinal chemistry, particularly as angiotensin-converting enzyme (ACE) inhibitors. A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids revealed that hydroxamic derivatives of the cyclohexane series exhibited marked inhibitory activity against ACE. This research provides insight into the development of novel ACE inhibitors, which are crucial for managing conditions like hypertension (Turbanti et al., 1993).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGBTCEMUDHJI-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641375
Record name (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

736136-38-2
Record name (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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